molecular formula C4H6ClFO B6236209 (2-chloro-2-fluorocyclopropyl)methanol, Mixture of diastereomers CAS No. 41641-22-9

(2-chloro-2-fluorocyclopropyl)methanol, Mixture of diastereomers

Cat. No.: B6236209
CAS No.: 41641-22-9
M. Wt: 124.54 g/mol
InChI Key: AQLABFYFYPHIOV-UHFFFAOYSA-N
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Description

(2-chloro-2-fluorocyclopropyl)methanol, a mixture of diastereomers, is a compound of interest in various fields of chemistry and industry. This compound features a cyclopropyl ring substituted with chlorine and fluorine atoms, and a methanol group. The presence of multiple stereocenters leads to the formation of diastereomers, which are non-mirror image stereoisomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a halogenated alkene with a diazo compound in the presence of a catalyst. For instance, the reaction of 1-chloro-1-fluoroethylene with diazomethane under copper catalysis can yield the desired cyclopropyl compound.

Industrial Production Methods: On an industrial scale, the production of (2-chloro-2-fluorocyclopropyl)methanol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as distillation or chromatography are employed to separate the diastereomers.

Types of Reactions:

    Oxidation: The hydroxyl group in (2-chloro-2-fluorocyclopropyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The compound can undergo reduction reactions, particularly at the cyclopropyl ring, using reagents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles in reactions facilitated by bases or catalysts. For example, nucleophilic substitution with sodium methoxide can replace the chlorine atom with a methoxy group.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Reduced cyclopropyl derivatives.

    Substitution: Methoxy-substituted cyclopropyl compounds.

Scientific Research Applications

Chemistry: (2-chloro-2-fluorocyclopropyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.

Biology and Medicine: In biological research, this compound can serve as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals. Its reactivity allows for the creation of various functionalized derivatives used in different industrial applications.

Mechanism of Action

The mechanism by which (2-chloro-2-fluorocyclopropyl)methanol exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing effects of the chlorine and fluorine atoms influence the reactivity of the cyclopropyl ring and the hydroxyl group. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding or modification.

Comparison with Similar Compounds

    (2-chlorocyclopropyl)methanol: Lacks the fluorine atom, resulting in different reactivity and properties.

    (2-fluorocyclopropyl)methanol: Lacks the chlorine atom, which affects its chemical behavior.

    (2-chloro-2-fluorocyclopropyl)ethanol: Similar structure but with an ethanol group instead of methanol, leading to different physical and chemical properties.

Uniqueness: (2-chloro-2-fluorocyclopropyl)methanol’s combination of chlorine and fluorine on the cyclopropyl ring, along with the methanol group, provides a unique set of reactivity and properties. This makes it particularly useful in synthetic chemistry and industrial applications where specific stereochemical outcomes are desired.

Properties

IUPAC Name

(2-chloro-2-fluorocyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClFO/c5-4(6)1-3(4)2-7/h3,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLABFYFYPHIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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